REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([C:8](OC)=[O:9])[CH:5]=[C:4]([O:12][CH3:13])[N:3]=1.[Li+].[BH4-]>C1COCC1>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8][OH:9])[CH:5]=[C:4]([O:12][CH3:13])[N:3]=1 |f:1.2|
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Name
|
|
Quantity
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2 g
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Type
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reactant
|
Smiles
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ClC1=NC(=CC(=C1)C(=O)OC)OC
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Name
|
|
Quantity
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7.4 mL
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Type
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reactant
|
Smiles
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[Li+].[BH4-]
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture was heated to reflux
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Type
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CUSTOM
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Details
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quenched by slow addition of H2O
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous layer extracted with EtOAc (2×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried (MgSO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=C1)CO)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |